3-Bromo-5-chloro-4-(trifluoromethyl)aniline

Catalog No.
S900753
CAS No.
1805186-16-6
M.F
C7H4BrClF3N
M. Wt
274.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-4-(trifluoromethyl)aniline

CAS Number

1805186-16-6

Product Name

3-Bromo-5-chloro-4-(trifluoromethyl)aniline

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)aniline

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2

InChI Key

ZEPQIDCIFVAVMX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)N

3-Bromo-5-chloro-4-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of bromine and chlorine atoms, along with a trifluoromethyl group attached to the aniline ring. Its chemical formula is C7H4BrClF3NC_7H_4BrClF_3N, and it has a molecular weight of approximately 274.47 g/mol. The compound exhibits significant chemical reactivity due to the electronegative trifluoromethyl group, which influences its electronic properties and potential applications in various fields.

There is no scientific literature available on the mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)aniline.

Due to the presence of halogens, 3-Bromo-5-chloro-4-(trifluoromethyl)aniline might be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity or flammability is not available. It is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Future Research Directions

Research on 3-Bromo-5-chloro-4-(trifluoromethyl)aniline could explore:

  • Synthesis and characterization of the compound.
  • Investigation of its reactivity in various chemical reactions.
  • Evaluation of its potential applications in medicinal chemistry or material science.
, including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
  • Oxidation and Reduction: The amine group may be oxidized to form nitro compounds or reduced to yield different amines.
  • Coupling Reactions: It can engage in coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming biaryl compounds .

The biological activity of 3-bromo-5-chloro-4-(trifluoromethyl)aniline is notable, particularly in its potential applications in medicinal chemistry. Similar compounds have been investigated for their ability to inhibit specific enzymes, such as serine proteases, which are implicated in cancer cell invasion. This suggests that derivatives of this compound may have therapeutic potential against certain cancers .

Various synthesis methods have been reported for 3-bromo-5-chloro-4-(trifluoromethyl)aniline, typically involving multi-step reactions. A common synthetic route includes:

  • Starting Material Preparation: Using 4-bromo-2-trifluorotoluidine as a precursor.
  • Acetylation: Reacting with acetic acid and acetic anhydride to introduce an acetyl group.
  • Nitration: Introducing a nitro group through nitration reactions.
  • Deacetylation and Reduction: Converting the acetylated compound back to the amine form through deacetylation and reduction processes .

3-Bromo-5-chloro-4-(trifluoromethyl)aniline has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting cancer.
  • Chemical Synthesis: Utilized in organic synthesis processes, including the preparation of organoboron reagents for cross-coupling reactions.
  • Material Science: Potential applications in developing nonlinear optical materials due to its unique electronic properties .

Interaction studies involving 3-bromo-5-chloro-4-(trifluoromethyl)aniline focus on its biochemical interactions with enzymes and proteins. These studies reveal that similar compounds can influence cellular signaling pathways and gene expression, indicating their potential role in modulating biological processes .

Several compounds share structural similarities with 3-bromo-5-chloro-4-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-2-chloro-4-(trifluoromethyl)aniline1805519-21-40.89
3-Bromo-4-chloro-2-(trifluoromethyl)aniline1807221-69-70.89
2-Bromo-5-chloro-3-(trifluoromethyl)aniline105172-76-70.89
2-Bromo-3-chloro-5-(trifluoromethyl)aniline1805585-12-90.87

Uniqueness

The uniqueness of 3-bromo-5-chloro-4-(trifluoromethyl)aniline lies in its specific arrangement of halogen substituents and the trifluoromethyl group, which significantly influence its reactivity and biological activity compared to similar compounds. Its distinct electronic properties make it particularly valuable in pharmaceutical development and material science applications .

XLogP3

3.4

Dates

Modify: 2023-08-16

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